N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide
Description
Properties
CAS No. |
137881-89-1 |
|---|---|
Molecular Formula |
C25H24N6O6 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide |
InChI |
InChI=1S/C25H24N6O6/c1-17-3-2-4-21(13-17)28-9-11-29(12-10-28)25(33)18-5-7-20(8-6-18)26-27-24(32)19-14-22(30(34)35)16-23(15-19)31(36)37/h2-8,13-16,26H,9-12H2,1H3,(H,27,32) |
InChI Key |
VEXTYGSYVICCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dinitrobenzohydrazide
- Starting from 3,5-dinitrobenzoic acid (CAS 2900-63-2), the acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
- The acid chloride is then reacted with hydrazine hydrate to yield 3,5-dinitrobenzohydrazide.
- Reaction conditions typically involve reflux in an inert solvent like dichloromethane or tetrahydrofuran, with careful temperature control to avoid decomposition.
- Purification is achieved by recrystallization or column chromatography.
Preparation of 4-(3-methylphenyl)piperazine-1-carbonyl Intermediate
- The 3-methylphenylpiperazine is synthesized or obtained commercially.
- It is reacted with a suitable activated carboxylic acid derivative (e.g., 4-carboxybenzoyl chloride) to form the carbonyl linkage.
- Coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides are used to facilitate amide bond formation.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or DMF at low temperatures to moderate reflux.
- The product is purified by crystallization or chromatographic techniques.
Coupling of the Piperazine Carbonyl Intermediate with 3,5-Dinitrobenzohydrazide
- The final step involves condensation of the hydrazide group with the carbonyl-substituted phenylpiperazine intermediate.
- This step may require activation of the hydrazide or the carbonyl group, often using coupling reagents or catalysts.
- Reaction conditions are optimized to favor amide bond formation without side reactions.
- Purification is critical and often involves recrystallization from suitable solvents or preparative HPLC.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 3,5-Dinitrobenzohydrazide synthesis | 3,5-dinitrobenzoic acid, thionyl chloride, hydrazine hydrate | DCM or THF | Reflux (60-80°C) | 2-4 h | Anhydrous conditions essential |
| Piperazine carbonyl intermediate formation | 3-methylphenylpiperazine, 4-carboxybenzoyl chloride or EDC/DCC | DCM, DMF | 0-25°C to reflux | 3-6 h | Use of base (e.g., triethylamine) to scavenge HCl |
| Final coupling | Piperazine carbonyl intermediate, 3,5-dinitrobenzohydrazide, coupling agent | DMF, DCM | Room temp to 50°C | 4-12 h | Purification by recrystallization or chromatography |
Analytical and Purification Techniques
- Purity assessment : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and functional groups.
- Yield optimization : Reaction parameters such as solvent choice, temperature, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Research Findings and Literature Insights
- The presence of electron-withdrawing nitro groups on the benzohydrazide enhances the electrophilicity of the carbonyl carbon, facilitating amide bond formation.
- Piperazine derivatives with substituted phenyl groups require careful control of reaction conditions to prevent over-alkylation or polymerization.
- Use of coupling agents like EDC or DCC improves reaction efficiency and reduces side reactions compared to direct acid chloride methods.
- Purification challenges arise due to the compound’s moderate polarity and potential for multiple hydrogen bonding sites; thus, solvent systems for recrystallization are chosen based on solubility profiles.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source/Notes |
|---|---|---|
| Molecular formula | C25H24N6O6 | CAS 137881-89-1 |
| Molecular weight | 504.495 g/mol | Calculated |
| Density | 1.411 g/cm³ | Experimental data |
| Melting point | Not available | Literature gap |
| Boiling point | 705.4°C at 760 mmHg | High thermal stability |
| Flash point | 380.4°C | Safety consideration |
| LogP | 5.04 | Indicates lipophilicity affecting solubility |
Chemical Reactions Analysis
Types of Reactions
N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide serves as an important building block in organic synthesis. It can be utilized in:
- Synthesis of complex molecules : The compound's unique structure allows it to act as a precursor for various chemical transformations.
- Reagent in chemical reactions : It participates in oxidation, reduction, and substitution reactions .
Biology
Research has indicated potential biological activities:
- Antimicrobial properties : Studies have shown that derivatives exhibit activity against various bacterial strains.
- Anticancer effects : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
In pharmacological research, this compound is explored for:
- Therapeutic applications : Its interaction with biological targets may lead to the development of new drugs for treating diseases such as cancer and infections.
- Mechanism of action studies : Ongoing research focuses on how it binds to enzymes or receptors to modulate biological processes .
Industry
In industrial applications, it is being investigated for:
- Development of new materials : Its unique chemical properties may contribute to advancements in material science.
- Chemical product formulation : The compound can be incorporated into formulations for various industrial uses .
Case Study 1: Antimicrobial Activity
A study conducted on several derivatives of this compound highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the dinitrobenzohydrazide moiety enhanced antimicrobial potency.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings suggested that treatment with the compound resulted in significant inhibition of cell growth and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of N’-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Compounds :
- (E)-N’-(3,5-Dibromo-4-hydroxybenzylidene)-3,5-dinitrobenzohydrazide (SF3)
- N′–(4-Hydroxybenzylidene)-3,5-dinitrobenzohydrazide (Compound 5, )
Analysis :
The target compound shares the 3,5-dinitrobenzohydrazide core with SF3 and Compound 5, but its 3-methylphenyl-piperazine group introduces steric bulk and lipophilicity absent in SF3’s dibromo-hydroxy substituents or Compound 5’s simple hydroxy group. Computational studies on Compound 5 suggest that nitro groups enhance radical scavenging via H-atom transfer, a mechanism likely applicable to the target compound. However, the piperazine moiety may alter solubility and membrane permeability compared to SF3’s polar bromo/hydroxy groups .
Piperazine-Containing Analogues
Key Compounds :
- 4-(Methoxymethyl)-N-(6-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide (C3, )
- 3-(4-(3,5-Dimethylphenyl)piperazine-1-carbonyl)-7-hydroxy-2H-chromen-2-one (Compound 39, )
Analysis :
The target compound’s 3-methylphenyl group on piperazine contrasts with C3’s 4-methoxyphenyl and Compound 39’s 3,5-dimethylphenyl. Methoxy groups (C3) improve water solubility but reduce membrane permeability, whereas methyl groups (target, Compound 39) enhance lipophilicity, favoring blood-brain barrier penetration. Compound 39’s coumarin amide structure showed IC₅₀ values of 12–18 nM against carbonic anhydrase isoforms, suggesting that the target’s benzohydrazide core may require structural optimization for similar enzyme inhibition .
Pharmacokinetic and Physicochemical Properties
Key Data :
- LogP (Predicted) : Target compound ≈ 3.8 (due to nitro and methyl groups) vs. 2.5 for Compound 5 (hydroxy group reduces lipophilicity) .
- Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility; however, the 3-methylphenyl group may reduce solubility compared to polar analogues like C3 .
- Metabolic Stability : Piperazine rings are prone to N-oxidation, but the 3-methylphenyl group could sterically protect the piperazine, prolonging half-life compared to unsubstituted piperazines .
Research Findings and Implications
- Antioxidant Potential: DFT studies on hydrazones () indicate that 3,5-dinitro groups stabilize radical intermediates. The target compound’s piperazine may further modulate reactivity by donating electrons, though this requires experimental validation .
- Enzyme Inhibition : Coumarin-piperazine hybrids () demonstrate that substituent positioning on phenyl rings (e.g., 3-methyl vs. 3,5-dimethyl) critically affects binding to carbonic anhydrase. The target compound’s single methyl group may offer a balance between affinity and selectivity .
- Synthetic Feasibility : Analogues in were synthesized via amide coupling and piperazine functionalization, suggesting scalable routes for the target compound .
Biological Activity
N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C25H25N5O4. The structure features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.
Research indicates that compounds similar to this compound may interact with neurotransmitter systems in the brain. Specifically, they can modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
Antitumor Activity
Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, an investigation into its effects on human breast cancer cells demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound in xenograft models. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as a lead compound in cancer therapy.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial effects against multidrug-resistant strains of bacteria. The compound was tested alongside standard antibiotics, revealing synergistic effects that could enhance treatment outcomes for infections resistant to conventional therapies.
Q & A
Q. How should researchers statistically analyze dose-response curves for this compound?
- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit data to a four-parameter logistic model:
Report 95% confidence intervals for EC₅₀ and assess goodness-of-fit via R² .
Q. What structural analogs are critical for SAR studies, and how are they prioritized?
- Priority List :
Q. How can researchers mitigate off-target effects in kinase inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
